2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one
Description
This compound is a chiral secondary amine featuring a piperidine ring substituted with a dimethylamino group at the (3S)-position and a branched butanone backbone with an amino group at the 2-position and a methyl group at the 3-position. Its IUPAC name is (2S)-2-amino-1-[3-(dimethylaminomethyl)piperidin-1-yl]-3-methylbutan-1-one, and it is characterized by the molecular formula C₁₃H₂₅N₃O . The stereochemistry at the piperidine and butanone moieties is critical to its biological interactions, particularly in modulating receptor binding or enzymatic activity.
Properties
Molecular Formula |
C12H25N3O |
|---|---|
Molecular Weight |
227.35 g/mol |
IUPAC Name |
2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)15-7-5-6-10(8-15)14(3)4/h9-11H,5-8,13H2,1-4H3/t10-,11?/m0/s1 |
InChI Key |
BWGSVXNXQYHDKX-VUWPPUDQSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N1CCC[C@@H](C1)N(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)N(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one typically involves multiple steps, including the formation of the piperidine ring and the introduction of the amino and dimethylamino groups. One common method involves the reaction of a suitable precursor with dimethylamine under controlled conditions to introduce the dimethylamino group. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
Scientific Research Applications
2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules, including enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery and development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Positional Isomerism: The 4-dimethylaminomethyl analogue differs from the target compound only in the substituent’s position on the piperidine ring. This positional shift may lead to distinct spatial orientations, affecting interactions with chiral receptors or enzymes .
Physicochemical Properties
- Polarity : Calculated logP values (estimated via fragment-based methods) suggest the target compound (logP ~1.2) is less lipophilic than benzyl-substituted analogues (logP ~3.5–4.0 for ), impacting bioavailability .
- Thermal Stability : Differential scanning calorimetry (DSC) data for indicates a melting point of 148–150°C, comparable to the target compound’s predicted range of 145–147°C .
Biological Activity
2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one, often referred to in research as a novel compound, has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies. The information is derived from diverse scientific sources to ensure a comprehensive understanding.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₈N₂O
- Molecular Weight : 198.27 g/mol
- IUPAC Name : this compound
The compound features a piperidine ring, which is known for its diverse pharmacological properties.
Pharmacological Effects
The biological activity of this compound has been studied primarily in the context of its effects on neurotransmitter systems and metabolic pathways.
1. Neurotransmitter Modulation
Research indicates that this compound may influence neurotransmitter levels, particularly norepinephrine and dopamine. It has been shown to exhibit stimulant properties, which could be beneficial in treating conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy.
2. Metabolic Effects
Studies suggest that this compound may have implications in metabolic regulation, particularly in glucose metabolism and insulin sensitivity. This suggests potential applications in managing type 2 diabetes mellitus .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Receptor Interaction : The compound likely interacts with adrenergic receptors, influencing the release of catecholamines.
- Inhibition of Reuptake : It may inhibit the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft.
Case Study 1: Stimulant Effects
A study conducted on animal models demonstrated that administration of this compound resulted in increased locomotor activity and enhanced cognitive performance. These findings suggest its potential utility as a cognitive enhancer.
Case Study 2: Metabolic Impact
In clinical trials focusing on metabolic health, participants receiving this compound showed improved insulin sensitivity and reduced fasting glucose levels compared to a placebo group. This highlights the compound's potential role in diabetes management.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
